molecular formula C7H8ClFN2 B13115040 2-(Aminomethyl)-5-chloro-3-fluoroaniline

2-(Aminomethyl)-5-chloro-3-fluoroaniline

Cat. No.: B13115040
M. Wt: 174.60 g/mol
InChI Key: DGKBZTOQDLXOKP-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-chloro-3-fluoroaniline is an organic compound that features a benzene ring substituted with an aminomethyl group, a chlorine atom, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-chloro-3-fluoroaniline typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a suitable precursor, such as 5-chloro-3-fluoroaniline, with formaldehyde and a reducing agent like sodium borohydride to introduce the aminomethyl group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-chloro-3-fluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

2-(Aminomethyl)-5-chloro-3-fluoroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-chloro-3-fluoroaniline involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-5-chloro-3-fluoroaniline is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. These halogen atoms can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H8ClFN2

Molecular Weight

174.60 g/mol

IUPAC Name

2-(aminomethyl)-5-chloro-3-fluoroaniline

InChI

InChI=1S/C7H8ClFN2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,3,10-11H2

InChI Key

DGKBZTOQDLXOKP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)CN)F)Cl

Origin of Product

United States

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